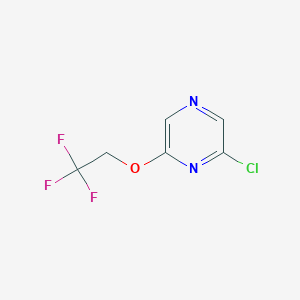

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

Description

Significance of Pyrazine (B50134) Scaffolds in Synthetic and Medicinal Chemistry

Pyrazine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms in a 1,4-orientation. mdpi.comnih.govwikipedia.org This structural motif is a fundamental building block found in a multitude of both naturally occurring and synthetically derived molecules. nih.goveurekaselect.comresearchgate.net In the realms of synthetic and medicinal chemistry, the pyrazine scaffold is considered a "privileged structure" due to its frequent appearance in clinically significant pharmaceuticals. nih.goveurekaselect.com The strategic placement of the two nitrogen atoms allows them to act as hydrogen bond acceptors, which can facilitate stronger binding interactions with biological targets. nih.gov

The versatility of the pyrazine ring system allows for extensive chemical modification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to optimize their therapeutic effects. mdpi.comresearchgate.net Consequently, pyrazine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antioxidant, and antitubercular effects. mdpi.comnih.govresearchgate.net The importance of this scaffold is underscored by its presence in several drugs on the World Health Organization's Model List of Essential Medicines, such as the anticancer agent Bortezomib, the antiviral drug Favipiravir, the antitubercular agent Pyrazinamide, and the diuretic Amiloride. mdpi.commdpi.comnih.gov

Role of Trifluoroethoxy Moieties in Enhancing Molecular Properties for Research Applications

The strategic incorporation of fluorine atoms or fluorine-containing groups into organic molecules is a well-established and powerful strategy in modern medicinal chemistry and materials science. mdpi.combohrium.com The introduction of a 2,2,2-trifluoroethoxy moiety (-OCH₂CF₃), a fluoroalkoxy group, can profoundly influence a molecule's physicochemical and biological characteristics. nih.govresearchgate.netresearchgate.net

One of the primary advantages of this modification is the enhancement of metabolic stability. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoroethoxy group resistant to metabolic degradation and potentially increasing the in vivo half-life of a compound. mdpi.com Furthermore, this group significantly modulates lipophilicity, a critical parameter that affects a molecule's membrane permeability, solubility, and bioavailability. mdpi.comresearchgate.net The high electronegativity of the fluorine atoms imparts a strong inductive electron-withdrawing effect, which can alter the electronic environment of the parent molecule. mdpi.comresearchgate.net This modification can lead to improved binding affinity and selectivity for biological targets by influencing electrostatic and hydrogen bonding interactions. mdpi.com

Overview of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine within Pyrazine Chemistry

This compound is a chemical compound that integrates the significant pyrazine scaffold with two key functional groups: a reactive chloro substituent and a property-modifying 2,2,2-trifluoroethoxy group. This molecule serves as a prime example of a modern chemical building block designed for advanced research applications. The structure combines the biologically relevant pyrazine core with a versatile chlorine atom, which acts as a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. nih.govmdpi.comnih.gov

Simultaneously, the presence of the 2,2,2-trifluoroethoxy group is intended to confer the advantageous properties associated with fluorination, including heightened metabolic stability and optimized lipophilicity. mdpi.comresearchgate.net As such, this compound is a valuable intermediate in the synthesis of novel, complex molecules for investigation in medicinal chemistry and materials science, providing a platform for creating diverse compound libraries with potentially enhanced pharmacological or material properties.

Chemical Data for this compound

| Property | Value |

|---|---|

| CAS Number | 1016530-98-5 chemicalbook.com |

| Molecular Formula | C₆H₄ClF₃N₂O chemicalbook.comuni.lu |

| Molecular Weight | 212.56 g/mol chemicalbook.com |

| Appearance | Colorless to light yellow Liquid chemicalbook.com |

| Predicted Boiling Point | 187.1±40.0 °C chemicalbook.com |

| Predicted Density | 1.468±0.06 g/cm³ chemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAZQUDLXKULAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640719 | |

| Record name | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016530-98-5 | |

| Record name | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 2,2,2 Trifluoroethoxy Pyrazine

Established Synthetic Routes to 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine

The synthesis of this compound is a multi-step process that hinges on the careful construction of the pyrazine (B50134) core, followed by strategic functionalization. Key stages include the synthesis of a dichlorinated pyrazine precursor and the subsequent introduction of the trifluoroethoxy moiety.

Precursor Synthesis and Halogenation Strategies

The primary precursor for the title compound is typically 2,6-dichloropyrazine (B21018). The synthesis of this key intermediate can be achieved through the chlorination of monochloropyrazine. An effective method involves using the final product, 2,6-dichloropyrazine, as the solvent for the reaction. This approach minimizes the formation of by-products that can arise from solvent reactions, particularly the formation of hydrochlorides that can obstruct equipment google.com. The reaction proceeds by bubbling chlorine gas through a heated mixture of monochloropyrazine and 2,6-dichloropyrazine google.com.

Alternative strategies for halogenating the pyrazine ring often start with functionalized pyrazines. For instance, N-oxide intermediates can be used to strategically install a chlorine atom at the 2-position of the pyrazine heterocycle mdpi.comnih.gov. Another common precursor is 2-aminopyrazine (B29847), which can undergo regioselective chlorination as part of a multi-step synthesis to yield dichlorinated pyrazine derivatives mdpi.comnih.gov. The presence of substituents on the pyrazine ring is often critical for the success of these halogenation methods mdpi.com.

Introduction of the 2,2,2-trifluoroethoxy Group

The introduction of the 2,2,2-trifluoroethoxy group is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. In this step, one of the chlorine atoms of 2,6-dichloropyrazine is displaced by the 2,2,2-trifluoroethoxide anion.

This reaction is generally carried out by first generating the alkoxide from 2,2,2-trifluoroethanol (B45653) using a strong base, such as potassium tert-butoxide or sodium hydride mdpi.comresearchgate.netgoogle.com. The resulting 2,2,2-trifluoroethoxide then acts as the nucleophile, attacking the electron-deficient pyrazine ring. The reaction is often performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) mdpi.comgoogle.com. In some cases, a copper catalyst may be used to facilitate the fluoroalkoxy-de-halogenation google.com. The high electron deficiency of the pyrazine ring, caused by the two nitrogen atoms, makes it susceptible to this type of nucleophilic attack nih.gov.

A representative reaction scheme is as follows:

Step 1: Alkoxide Formation: CF₃CH₂OH + Base → CF₃CH₂O⁻ + Base-H⁺

Step 2: Nucleophilic Substitution: The 2,2,2-trifluoroethoxide attacks 2,6-dichloropyrazine, displacing one chloride ion to form the final product.

Optimization of Reaction Conditions and Yield for Scalable Synthesis

For the synthesis to be viable on an industrial scale, optimization of reaction parameters is crucial. This involves adjusting temperature, reaction time, solvent, and catalyst to maximize yield and purity while ensuring safety and cost-effectiveness.

For the halogenation step, using 2,6-dichloropyrazine as the solvent is a key optimization for scalability as it prevents the formation of solid by-products and allows for nearly complete conversion google.com. Continuous flow chemistry is another modern approach that can be applied for the scalable synthesis of related heterocyclic compounds, offering better control over reaction conditions and improving safety researchgate.net.

In the nucleophilic substitution step, the choice of base and solvent is critical. The use of strong, non-nucleophilic bases ensures complete formation of the alkoxide without competing side reactions. Dipolar aprotic solvents are often preferred as they can solvate the cation of the base, enhancing the nucleophilicity of the alkoxide google.com. Research on related compounds has shown that such methods are suitable for scaling up to produce significant quantities (e.g., 20-25 gram scale) using standard laboratory equipment mdpi.com.

| Parameter | Condition/Reagent | Purpose/Benefit | Reference |

| Precursor Halogenation | 2,6-Dichloropyrazine (as solvent) | Minimizes by-products, allows complete conversion | google.com |

| Alkoxide Formation | Potassium tert-butoxide or NaH | Strong base for complete deprotonation of alcohol | mdpi.comgoogle.com |

| Substitution Solvent | THF, DMF (Aprotic solvents) | Enhances nucleophilicity of the alkoxide | mdpi.comgoogle.com |

| Catalyst (optional) | Copper (I) salts (e.g., CuI) | May facilitate the SNAr reaction | google.com |

| Scalability Technique | Continuous Flow Processing | Improved control and safety for large-scale production | researchgate.net |

Mechanistic Investigations of Key Transformations Involving the Pyrazine Core

The chemical reactivity of this compound is dominated by the properties of its pyrazine core, which is rendered electron-deficient by the two nitrogen atoms. This electronic nature dictates the course of its key transformations.

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

The chlorine atom on the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). This is a consequence of the strong electron-withdrawing nature of the pyrazine ring, which can stabilize the negatively charged intermediate formed during the reaction nih.govthieme-connect.de. The generally accepted mechanism proceeds in two steps:

Addition Step: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex libretexts.orgmasterorganicchemistry.comresearchgate.net.

Elimination Step: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the substitution product libretexts.orgmasterorganicchemistry.com.

The reactivity of halopyrazines in SNAr reactions is generally greater than that of corresponding halopyridines thieme-connect.de. The chlorine atom in derivatives like this compound can be displaced by a wide variety of nucleophiles. For instance, similar chloropyrazines readily undergo palladium-catalyzed cross-coupling reactions such as Suzuki, Kumada-Corriu, and Sonogashira couplings, as well as Buchwald-Hartwig aminations with nitrogen nucleophiles nih.govmdpi.comnih.gov. These reactions underscore the synthetic utility of the chloro group as a versatile leaving group for further molecular elaboration.

| Reaction Type | Nucleophile/Reagent | Product Type | Reference |

| Buchwald-Hartwig Amination | Amines (with Pd catalyst) | Amino-pyrazines | mdpi.comnih.gov |

| Suzuki Coupling | Boronic acids (with Pd catalyst) | Aryl/Alkenyl-pyrazines | mdpi.comnih.gov |

| Kumada-Corriu Coupling | Grignard reagents (with Ni or Fe catalyst) | Alkyl/Aryl-pyrazines | nih.govmdpi.comnih.gov |

| Sonogashira Coupling | Terminal alkynes (with Pd/Cu catalyst) | Alkynyl-pyrazines | mdpi.com |

Reactivity of the Trifluoroethoxy Group under Diverse Conditions

In contrast to the reactive chlorine atom, the 2,2,2-trifluoroethoxy group is characterized by its high stability. This inertness is a common feature of fluoroalkoxy groups attached to aromatic and heteroaromatic rings. The trifluoromethoxy group (OCF₃), a close analogue, is known to be exceptionally stable towards heating and under both acidic and basic conditions mdpi.comnih.gov.

The stability of the trifluoroethoxy group can be attributed to the strong carbon-fluorine bonds and the electron-withdrawing effect of the trifluoromethyl group, which strengthens the oxygen-carbon bond attached to the pyrazine ring. Studies on related molecules have shown that the trifluoroethoxy group often remains unchanged even when treated with strong bases researchgate.net. This chemical robustness makes it a valuable substituent in medicinal chemistry and materials science, as it can impart desirable properties like increased lipophilicity and metabolic stability without providing a site for unwanted chemical reactions nih.gov.

Regioselectivity and Stereoselectivity in Chemical Reactions

The reactivity and regioselectivity of this compound are governed by the inherent electronic properties of the pyrazine ring and the influence of its substituents. The pyrazine core is electron-deficient due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. This electron deficiency is further amplified by the inductive effects of the chloro and trifluoroethoxy groups, making the ring susceptible to nucleophilic attack and deprotonation at specific sites.

In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the ring nitrogens are electronically activated for nucleophilic attack. For this compound, the chlorine atom at the C2 position is the primary site for substitution. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose stability dictates the regiochemical outcome. The electron-withdrawing nature of the pyrazine nitrogens and the substituents facilitates the formation of this intermediate, making the displacement of the chloride leaving group favorable. nih.gov

Regioselectivity is also a critical consideration in C-H functionalization via metalation. The acidity of the ring protons is influenced by the adjacent substituents. Directed metalation using hindered bases like 2,2,6,6-tetramethylpiperidyl (TMP) magnesium or zinc reagents allows for the selective deprotonation of specific C-H bonds. thieme-connect.comthieme-connect.de For substituted chloropyrazines, metalation often occurs regioselectively at the position adjacent to the chlorine atom, which is the most acidified C-H bond. nih.gov For instance, the use of TMPMgCl·LiCl can direct magnesiation to the C3 position, while different zinc-based reagents can selectively target the C5 position, demonstrating that the choice of metalating agent can completely switch the regioselectivity. nih.gov

Stereoselectivity is generally not a factor in reactions involving the planar pyrazine ring itself. However, it becomes relevant when chiral centers are introduced in substituents or when the pyrazine derivative interacts with chiral reagents or catalysts. In such cases, the steric and electronic properties of the pyrazine core can influence the stereochemical outcome of reactions on the side chains.

Derivatization Strategies and Analogue Synthesis

The presence of distinct functional groups—a reactive halogen, a stable ether linkage, and available C-H bonds—on the pyrazine ring of this compound allows for a wide range of derivatization strategies to generate diverse analogues.

The chlorine atom at the C2 position is the most versatile handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). rsc.orgresearchgate.net

Cross-Coupling Reactions: Chloropyrazines are excellent substrates for various palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki Coupling: This reaction couples the chloropyrazine with boronic acids or their esters to form aryl- or vinyl-substituted pyrazines. rsc.org

Sonogashira Coupling: This method introduces alkyne moieties by coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for chloropyrazines and is used to create extended π-conjugated systems. rsc.org

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling the chloropyrazine with a wide variety of primary and secondary amines. wikipedia.orglibretexts.org It has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org

Stille Coupling: This reaction involves the coupling of the chloropyrazine with organostannanes to form new C-C bonds. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring facilitates the direct displacement of the chloride by various nucleophiles. This is a straightforward method for introducing amines, alkoxides, and thiols at the C2 position. The reaction rates are significantly influenced by the nucleophile and solvent conditions. nih.govresearchgate.net

| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Conditions | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd Catalyst (e.g., Pd(dppf)Cl₂), Base | 2-Aryl/Vinyl-6-(trifluoroethoxy)pyrazine |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | 2-Alkynyl-6-(trifluoroethoxy)pyrazine |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd Catalyst, Ligand, Base | 2-Amino-6-(trifluoroethoxy)pyrazine |

| Stille Coupling | Organostannane (R-Sn(Alkyl)₃) | Pd Catalyst | 2-Alkyl/Aryl-6-(trifluoroethoxy)pyrazine |

| SNAr | Amine, Alkoxide, or Thiol (Nu-H) | Base, Solvent | 2-Nu-6-(trifluoroethoxy)pyrazine |

Beyond modifying the existing substituents, new functional groups can be introduced directly onto the pyrazine ring's carbon-hydrogen (C-H) bonds. This approach avoids the need for pre-functionalized starting materials and offers a direct route to more complex analogues.

Regioselective Metalation: A powerful strategy for C-H functionalization is deprotonation with a strong, non-nucleophilic base (metalation) followed by quenching the resulting organometallic intermediate with an electrophile. acs.org The use of hindered magnesium and zinc amide bases, such as those developed by Knochel, allows for highly regioselective metalation of chloropyrazines. nih.govuni-muenchen.de By carefully selecting the metalating agent and reaction conditions, it is possible to selectively deprotonate either the C3 or C5 position of a 2-chloropyrazine (B57796) derivative. thieme-connect.denih.gov Subsequent reaction with electrophiles like iodine, allyl bromide, or acyl chlorides installs a new functional group at the desired position. nih.gov

Direct C-H Activation: Palladium-catalyzed direct C-H activation/arylation reactions are also emerging as a method for functionalizing pyrazine rings. rsc.org This approach couples the pyrazine C-H bond directly with an aryl halide, offering an atom-economical alternative to traditional cross-coupling reactions that require organometallic reagents. mdpi.com

| Method | Reagents | Target Position | Electrophile (E+) | Resulting Structure |

|---|---|---|---|---|

| Magnesiation | TMPMgCl·LiCl | C3 | I₂, Allyl-Br, RCOCl | 3-E-2-Chloro-6-(trifluoroethoxy)pyrazine |

| Zincation | TMP₂Zn·2MgCl₂·2LiCl | C5 | I₂, PhCHO, Allyl-Br | 5-E-2-Chloro-6-(trifluoroethoxy)pyrazine |

| Direct Arylation | Ar-X, Pd-catalyst | Varies | - | Aryl-substituted pyrazine derivative |

Building additional rings onto the pyrazine core of this compound leads to the formation of polycyclic heteroaromatic systems, which are prevalent in medicinal chemistry and materials science. The general strategy involves introducing appropriately functionalized substituents onto the pyrazine ring, which then undergo intramolecular cyclization reactions.

Imidazo[1,2-a]pyrazines: A common route to this fused system involves reacting a 2-aminopyrazine with an α-haloketone. researchgate.net Starting from this compound, the chloro group can first be substituted with an amino group via Buchwald-Hartwig amination or SNAr. The resulting 2-amino-6-(2,2,2-trifluoroethoxy)pyrazine can then be cyclized with various reagents to form the imidazo[1,2-a]pyrazine (B1224502) core. rsc.orgacs.orgtsijournals.com

Triazolo[4,5-b]pyrazines and Triazolo[4,3-a]pyrazines: These systems can be synthesized from pyrazine precursors bearing adjacent amino and/or hydrazine (B178648) functionalities. For example, a 2-chloro-3-aminopyrazine derivative can be converted into a triazolopyrazine. frontiersin.orgnih.gov Alternatively, a 2-hydrazinopyrazine can be cyclized with reagents like triethoxymethane to form the fused triazole ring. frontiersin.org

Pyrido[2,3-b]pyrazines: This fused system, also known as a diazapteridine, can be synthesized through condensation reactions of suitably substituted diaminopyridines or by building the pyridine (B92270) ring onto a pyrazine precursor. rsc.orgnih.goveurekaselect.com For example, functional groups introduced at the C5 and C6 positions of the pyrazine ring can serve as anchor points for constructing the fused pyridine ring. nih.gov

| Fused System | Key Precursor Moiety | General Synthetic Strategy |

|---|---|---|

| Imidazo[1,2-a]pyrazine | 2-Aminopyrazine | Displace Cl with NH₂ group, then cyclize with α-haloketone or equivalent. researchgate.nettsijournals.com |

| thieme-connect.comrsc.orgbeilstein-journals.orgTriazolo[4,3-a]pyrazine | 2-Hydrazinopyrazine | Displace Cl with hydrazine (N₂H₄), then cyclize with an orthoester or acyl chloride. frontiersin.org |

| Pyrido[2,3-b]pyrazine | Pyrazine with ortho-amino and carbonyl groups | Build substituents at C5/C6 or C2/C3, followed by intramolecular condensation/cyclization. rsc.orgnih.gov |

| thieme-connect.comrsc.orgbeilstein-journals.orgTriazolo[4,5-b]pyrazine | 2,3-Diaminopyrazine | Introduce a second amino group adjacent to the first, then cyclize with nitrous acid or equivalent. |

Structure Activity Relationship Sar Studies and Molecular Design

Conformational Analysis and Molecular Dynamics of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine and its Derivatives

The biological function of a molecule is intrinsically linked to its shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the spatial arrangements and dynamic behavior of molecules like this compound.

The conformation of this compound is largely dictated by the rotational freedom around the C-O bond of the trifluoroethoxy group and its interaction with the pyrazine (B50134) ring. The trifluoroethoxy moiety attached to an aromatic ring typically prefers a conformation where it is orthogonal to the plane of the ring to minimize steric hindrance. MD simulations on various pyrazine derivatives have shown that these compounds can alter the conformation of proteins upon binding. rawdatalibrary.netresearchgate.net For instance, studies on the interaction between substituted pyrazines and human serum albumin (HSA) revealed that the binding of pyrazine compounds can induce conformational changes in the protein and enhance its stability. rawdatalibrary.netresearchgate.net

MD simulations, often complemented by quantum mechanics calculations like Density Functional Theory (DFT), provide insights into the dynamic behavior of the molecule over time. science.govarxiv.orgresearchgate.net These simulations can model the molecule's interactions with its environment, such as a solvent or a protein's active site, revealing stable binding modes and the energetic landscape of conformational changes. researchgate.net For pyrazine derivatives, this analysis helps to understand how substituents influence the molecule's ability to fit into a binding pocket and interact with key residues, which is crucial for designing compounds with improved affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgijournalse.org For pyrazine derivatives, QSAR studies have been successfully employed to predict activities such as herbicidal and antiproliferative effects. researchgate.netsemanticscholar.org

These models are built using a set of known molecules (a training set) for which biological activity has been measured. A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). researchgate.netsemanticscholar.org

Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to create a model that links these descriptors to the observed biological activity. researchgate.netsemanticscholar.org For a series of pyrazinecarboxamide derivatives with herbicidal activity, a QSAR study demonstrated a high correlation between experimental and predicted activity values, with the ANN model showing superior predictive power. researchgate.net Such validated models are invaluable for the in silico screening of virtual libraries of novel pyrazine compounds, allowing for the prioritization of candidates with potentially high biological efficacy for synthesis and testing. semanticscholar.org

Table 1: Common Descriptors Used in QSAR Models for Pyrazine Derivatives

| Descriptor Category | Specific Descriptor | Significance in Predicting Biological Activity |

|---|---|---|

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons in reactions. researchgate.net |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. researchgate.net | |

| Dipole Moment | Influences polar interactions with the biological target. semanticscholar.org | |

| Topological | Molar Refractivity | Describes molecular volume and polarizability, affecting binding. |

| Surface Area | Relates to the extent of interaction with the receptor surface. |

| Physicochemical | LogP (Partition Coefficient) | Measures lipophilicity, which affects membrane permeability and transport. |

Rational Design Principles for Novel Pyrazine-Based Chemotypes

The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the rational design of targeted therapeutic agents. tandfonline.comresearchgate.net Rational design involves using the structural information of a biological target, such as a protein kinase, to design molecules that can bind with high affinity and selectivity.

One common strategy is structure-based drug design, which often begins with a known inhibitor or a hit compound identified from screening. For example, in the development of pyrazine-based TrkA kinase inhibitors, a computational screen identified a novel pyrazine-containing pharmacophore. nih.govrsc.org A library of derivatives was then synthesized around this core to explore the structure-activity relationship and optimize potency. nih.gov Similarly, novel rawdatalibrary.netnih.govrsc.orgtriazolo[4,3-a]pyrazine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2 kinases, where the triazolopyrazine core was identified as an active pharmacophore. frontiersin.orgnih.gov

Key principles in the rational design of pyrazine-based compounds include:

Scaffold Hopping: Replacing a known core structure (e.g., a quinoline) with a pyrazine ring to discover novel chemotypes with potentially improved properties.

Fragment-Based Design: Introducing different heterocyclic fragments to specific parts of the molecule to probe interactions with the target protein. frontiersin.orgnih.gov

Exploiting Specific Interactions: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, often interacting with the "hinge" region of kinase active sites. Substituents on the pyrazine ring are then designed to occupy specific hydrophobic or polar pockets within the binding site to enhance affinity. mdpi.com

Computational modeling, including molecular docking and MD simulations, plays a crucial role in this process by predicting the binding modes of designed inhibitors and helping to prioritize synthetic efforts. nih.govrsc.orgnih.gov

Role of Halogen and Trifluoroethoxy Substituents in Modulating Bioactivity

The biological activity of this compound is significantly influenced by its two substituents: the chlorine atom and the trifluoroethoxy group. The introduction of halogen atoms is a widely used strategy in the design of agrochemicals and pharmaceuticals. nih.gov

The Chlorine Substituent: The chlorine atom at the 2-position of the pyrazine ring impacts the molecule's properties in several ways:

Steric and Hydrophobic Effects: It occupies a specific volume and contributes to the molecule's lipophilicity, which can affect how the molecule fits into a binding site and its ability to cross biological membranes.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a biological target. This type of interaction can be a critical determinant of binding affinity. nih.gov

The 2,2,2-Trifluoroethoxy Substituent: The trifluoroethoxy group is a specialized substituent with unique properties that are highly valued in medicinal chemistry. It is often considered a bioisostere of other groups but possesses distinct characteristics. Its properties are similar to the well-studied trifluoromethoxy group, which is noted for being highly electron-withdrawing and one of the most hydrophobic substituents. mdpi.com

High Lipophilicity: The presence of three fluorine atoms significantly increases the lipophilicity of this group. This can enhance membrane permeability and improve oral absorption of a drug candidate.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group highly resistant to metabolic degradation, which can increase the half-life of the compound in vivo.

Electron-Withdrawing Nature: The strong inductive effect of the fluorine atoms makes the trifluoroethoxy group strongly electron-withdrawing. This can modulate the electronic properties of the pyrazine ring and influence interactions with the target.

The combination of a chloro substituent and a trifluoroethoxy group on the pyrazine core creates a unique electronic and steric profile, offering multiple points of interaction with a biological target and favorable physicochemical properties for drug development.

Table 2: Physicochemical Properties of Key Substituents

| Substituent | Hansch-Leo Lipophilicity Parameter (π) | Electronic Effect (Hammett Constant, σp) | Key Roles in Bioactivity |

|---|---|---|---|

| -Cl (Chloro) | +0.71 | +0.23 | Halogen bonding, steric bulk, lipophilicity. nih.gov |

| -OCF3 (Trifluoromethoxy) | +1.04 | +0.35 | High lipophilicity, metabolic stability, strong electron withdrawal. mdpi.com |

| -OCH2CF3 (Trifluoroethoxy) | (Similar to -OCF3) | (Strongly electron-withdrawing) | High lipophilicity, metabolic stability, conformational influence. |

Advanced Spectroscopic and Computational Characterization for Elucidating Molecular Structure and Reactivity

High-Resolution NMR Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, a multi-nuclear approach involving ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would provide a complete assignment of all atoms in the structure.

The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyrazine (B50134) ring and a single signal for the methylene (B1212753) (CH₂) protons of the trifluoroethoxy group. The pyrazine protons would appear as singlets, while the methylene protons would exhibit a characteristic quartet splitting pattern due to scalar coupling with the three adjacent fluorine atoms.

The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the pyrazine ring carbons would be influenced by the electronegative chlorine atom, the nitrogen atoms, and the trifluoroethoxy substituent. The carbon atoms of the trifluoroethoxy group would also be clearly identifiable.

¹⁹F NMR spectroscopy is particularly informative, showing a triplet for the -CF₃ group due to coupling with the two methylene protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for correlating proton and carbon signals, confirming connectivity and finalizing the comprehensive structural assignment. mdpi.comethz.ch

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted NMR data based on analogous structures. Actual experimental values may vary.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| Pyrazine-H | ¹H | 8.2 - 8.5 | Singlet |

| Pyrazine-H | ¹H | 8.2 - 8.5 | Singlet |

| -O-CH₂-CF₃ | ¹H | 4.8 - 5.1 | Quartet (q) |

| Pyrazine-C-Cl | ¹³C | 150 - 155 | Singlet |

| Pyrazine-C-O | ¹³C | 158 - 162 | Singlet |

| Pyrazine-CH | ¹³C | 135 - 140 | Singlet |

| Pyrazine-CH | ¹³C | 135 - 140 | Singlet |

| -O-CH₂-CF₃ | ¹³C | 65 - 70 | Quartet (q) |

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. chemicalbook.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula, C₆H₄ClF₃N₂O.

Under electron ionization (EI) conditions, this compound would undergo predictable fragmentation, yielding a unique mass spectrum. The molecular ion peak (M⁺) would be observed, along with characteristic isotope peaks for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Key fragmentation pathways would likely involve the loss of the chlorine atom, the trifluoromethyl group (-CF₃), or the entire trifluoroethoxy side chain. dtic.milnist.gov Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Table 2: Plausible Mass Spectrometry Fragments of this compound This interactive table shows potential fragment ions and their corresponding mass-to-charge ratios (m/z) based on the most abundant isotopes.

| Proposed Fragment | Molecular Formula of Ion | Calculated m/z |

|---|---|---|

| [M]⁺ | [C₆H₄ClF₃N₂O]⁺ | 228.00 |

| [M - Cl]⁺ | [C₆H₄F₃N₂O]⁺ | 193.03 |

| [M - CF₃]⁺ | [C₅H₄ClN₂O]⁺ | 159.01 |

| [M - OCH₂CF₃]⁺ | [C₄H₂ClN₂]⁺ | 112.99 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and bonding arrangements within a molecule. mdpi.comsemanticscholar.org These techniques are complementary and offer a comprehensive vibrational profile.

The FT-IR and FT-Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to specific vibrational modes. Key expected vibrations include:

C-F Stretching: Strong absorption bands in the FT-IR spectrum, typically in the 1100-1300 cm⁻¹ region.

C-O-C (Ether) Stretching: Asymmetric and symmetric stretching vibrations, usually found between 1050-1250 cm⁻¹.

Pyrazine Ring Vibrations: A series of characteristic C-C and C-N stretching bands in the 1400-1600 cm⁻¹ region, as well as ring breathing and deformation modes at lower frequencies.

C-Cl Stretching: A distinct band typically observed in the 600-800 cm⁻¹ range.

C-H Stretching and Bending: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methylene group around 2900-3000 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectroscopy to calculate theoretical vibrational frequencies. nih.gov Comparing the experimental and calculated spectra aids in the precise assignment of vibrational modes and can provide insights into the molecule's preferred conformation. nih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound This interactive table outlines the expected vibrational modes and their typical frequency ranges in cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Pyrazine Ring | 3050 - 3150 |

| C-H Stretch (Aliphatic) | -CH₂- | 2900 - 3000 |

| C=N / C=C Stretch | Pyrazine Ring | 1400 - 1600 |

| C-F Stretch | -CF₃ | 1100 - 1300 |

| C-O-C Stretch (Asymmetric) | Ether | 1200 - 1250 |

| C-O-C Stretch (Symmetric) | Ether | 1050 - 1150 |

Electronic Structure Calculations (DFT, ab initio) for Understanding Reactivity and Electronic Properties

Ab initio and Density Functional Theory (DFT) are powerful computational chemistry methods used to model the electronic structure of molecules. nih.gov These calculations provide fundamental insights into molecular geometry, stability, and reactivity without the need for empirical parameters.

For this compound, DFT calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) can be used to determine the optimized ground-state geometry, including precise bond lengths and angles. nih.gov

Furthermore, these calculations yield crucial information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Molecular Electrostatic Potential (MEP) maps can also be generated. These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is invaluable for predicting how the molecule will interact with other reagents or biological targets. chemrxiv.orgresearchgate.net

Table 4: Information Derived from Electronic Structure Calculations This interactive table summarizes the key parameters and insights obtained from DFT and ab initio methods.

| Parameter | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. |

| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative charge, predicting sites for intermolecular interactions. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a ligand for biological targets like enzymes or receptors, computational simulation techniques such as molecular docking and molecular dynamics (MD) are employed. nih.gov

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on factors like electrostatic and van der Waals interactions. The result is a predicted binding mode and an estimate of the binding affinity, which helps to identify plausible biological targets and generate hypotheses about the mechanism of action.

Molecular Dynamics (MD) Simulations are then used to refine the results from docking and assess the stability of the predicted ligand-protein complex over time. researchgate.netsemanticscholar.org By simulating the movements of all atoms in the system over a period of nanoseconds or longer, MD provides a dynamic view of the binding event. Key analyses from MD simulations include the calculation of the root-mean-square deviation (RMSD) to assess conformational stability, the analysis of hydrogen bonds and other key interactions, and the calculation of binding free energy, which offers a more rigorous prediction of binding affinity. chemrxiv.org

Table 5: Overview of Molecular Simulation Techniques This interactive table compares the purpose and outputs of molecular docking and molecular dynamics simulations.

| Technique | Primary Goal | Key Outputs |

|---|---|---|

| Molecular Docking | Predict the most favorable binding pose of a ligand in a target's active site. | Binding score/affinity, predicted binding conformation, key interacting residues. |

Exploration of Biological Activities and Pharmacological Potentials of 2 Chloro 6 2,2,2 Trifluoroethoxy Pyrazine and Its Analogues

Antimalarial Activity and Mechanism of Action Studies

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents with novel mechanisms of action. nih.gov Pyrazine (B50134) analogues, particularly those based on the 1,2,4-triazolo[4,3-a]pyrazine scaffold, have shown significant promise as potent antimalarial candidates. nih.gov

Research has demonstrated that these compounds can exhibit potent in vitro activity against P. falciparum, with some analogues showing IC50 values in the micromolar to low nanomolar range. nih.gov One of the key mechanisms of action for this class of compounds is the dysregulation of the P. falciparum ATPase4 (PfATP4), which is crucial for maintaining ion homeostasis in the parasite. nih.gov Other pyrazine-derived molecular hybrids have been identified as dual inhibitors of the plasmodial cysteine proteases falcipain-2 (FP-2) and falcipain-3 (FP-3), which are involved in the degradation of host hemoglobin. nih.gov These inhibitors were found to arrest the growth of the parasite at the early trophozoite stage. nih.gov

Studies on structure-activity relationships have shown that substitutions on the pyrazine ring can significantly impact antimalarial potency. For instance, amination at the 8-position of the 1,2,4-triazolo[4,3-a]pyrazine scaffold generally leads to a reduction in activity, although certain tertiary alkylamines have been found to retain notable potency. nih.govbeilstein-journals.org

Anticancer Research: Inhibition of Kinase Targets (e.g., EGFR, PLK1) and Cell Proliferation

Pyrazine derivatives have emerged as a significant class of compounds in anticancer research due to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. nih.gov These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of the enzyme. tandfonline.com

One key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose mutation and over-expression are implicated in several cancers, including non-small cell lung cancer (NSCLC). mdpi.com The combination of EGFR inhibitors with inhibitors of other kinases, such as Polo-like kinase 1 (PLK1), has shown synergistic effects in overcoming drug resistance. mdpi.comnih.gov PLK1 is a master regulator of the cell cycle, and its inhibition can lead to the destabilization of EGFR, sensitizing cancer cells to EGFR inhibitors like gefitinib (B1684475) and osimertinib. mdpi.comnih.gov This dual-targeting approach can enhance apoptosis and reduce the viability of cancer cells more effectively than single-agent treatments. nih.gov

Furthermore, pyrazine analogues have been developed as inhibitors of other important cancer-related kinases, such as c-Met and VEGFR-2, which are involved in tumor growth, angiogenesis, and metastasis. frontiersin.org For example, certain nih.govbeilstein-journals.orgresearchgate.nettriazolo[4,3-a]pyrazine derivatives have demonstrated potent antiproliferative activities against various cancer cell lines, including A549 (lung), MCF-7 (breast), and Hela (cervical), by dually inhibiting these kinases. frontiersin.org

Fungicidal Properties and Modes of Action Against Plant Pathogens

Derivatives of pyrazine have also been developed as effective fungicides for agricultural applications, targeting various plant pathogens. The mode of action for these compounds often involves the inhibition of crucial fungal enzymes or disruption of cellular processes. oup.com

One notable class of pyrazine-based fungicides are the pyrazine-carboxamides. These compounds are a subgroup of Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the fungal respiratory chain by inhibiting the enzyme succinate dehydrogenase (also known as complex II), which is a key component of the mitochondrial electron transport chain. This inhibition blocks ATP production, ultimately leading to the death of the fungus.

Pyrazine derivatives can exhibit broad-spectrum antimicrobial activity. oup.com The specific mechanisms can vary, including the disintegration of the cell envelope, inhibition of DNA transcription and translation, and the generation of reactive oxygen species. oup.com Research into fluorinated pyrazole (B372694) derivatives, which share some structural similarities, has shown they can inhibit enzymes like proteinase K and plant cell-wall-degrading enzymes such as endoglucanase and pectinase. mdpi.com

Other Investigated Biological Activities (e.g., Enzyme Inhibition, Receptor Modulation)

The structural versatility of the pyrazine nucleus has led to its incorporation into molecules targeting a wide array of enzymes and receptors beyond the scope of anticancer and antimalarial research.

In the realm of enzyme inhibition, pyrazine-based compounds have been designed as potent inhibitors for various targets. For instance, a novel series of pyrazine-based inhibitors was developed against TrkA, a receptor tyrosine kinase implicated in cancer and pain pathways. nih.gov Other research has focused on developing inhibitors for the SHP2 protein, a tyrosine phosphatase involved in cell proliferation and metabolism, where pyrazine compounds act as allosteric inhibitors. mdpi.com Additionally, pyrazine derivatives have been identified as inhibitors of human aldose reductase (ALR2), an enzyme linked to diabetic complications. nih.gov

Regarding receptor modulation, pyrazine analogues have shown activity at G-protein coupled receptors (GPCRs). For example, eszopiclone, a pyrazine-containing drug, modulates GABA-A receptor domains, which are associated with benzodiazepine (B76468) receptors, to produce its sedative effects. nih.gov This highlights the potential of the pyrazine scaffold in developing agents that can modulate neurotransmitter systems.

In Vitro and In Vivo Pharmacological Evaluation Methodologies

The evaluation of the biological activities of pyrazine derivatives involves a range of standard and specialized pharmacological assays, both in vitro and in vivo. researchgate.net

In Vitro Methodologies:

Antiproliferative and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on various cancer cell lines, such as A549, MCF-7, and Hela. frontiersin.orgnih.gov This assay measures the metabolic activity of cells, which is indicative of cell viability. researchgate.net

Enzyme Inhibition Assays: To determine the potency of compounds against specific kinase targets (e.g., c-Met, VEGFR-2, TrkA), in vitro kinase assays are performed. frontiersin.orgnih.gov These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase, often quantified to determine an IC50 value. nih.gov

Antimalarial Assays: The antiplasmodial activity of pyrazine analogues is commonly evaluated against cultured P. falciparum strains (both drug-sensitive and resistant). nih.gov A widely used method is the SYBR Green I-based fluorescence assay, which measures parasite DNA content as an indicator of parasite growth.

Mechanism of Action Studies: Western blotting is frequently used to investigate the effects of compounds on cellular signaling pathways. frontiersin.org For example, it can be used to measure the inhibition of phosphorylation of target proteins like c-Met and their downstream effectors. frontiersin.org Cell cycle analysis via flow cytometry is another common technique to determine if a compound induces cell cycle arrest at a particular phase (e.g., G0/G1). frontiersin.org

In Vivo Methodologies:

Anticancer Efficacy Models: The antitumor potential of pyrazine compounds is often evaluated in xenograft models, where human cancer cells (e.g., SKOV-3 ovarian cancer) are implanted into immunocompromised mice. nih.govresearchgate.net The efficacy of the compound, alone or in combination with other drugs, is assessed by measuring the inhibition of tumor growth over time. researchgate.net

Antimalarial Efficacy Models: The in vivo antimalarial activity of promising compounds is tested in mouse models of malaria. nih.gov For instance, mice engrafted with human erythrocytes can be infected with P. falciparum and then treated with the test compound to evaluate its ability to clear the parasitemia. nih.gov

Applications in Materials Science and Agrochemical Research

Precursor for Advanced Functional Materials

2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine serves as a key precursor in the synthesis of advanced functional materials due to the reactivity of its chloro-substituent. The chlorine atom on the electron-deficient pyrazine (B50134) ring is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are foundational in modern organic synthesis for creating complex molecules with tailored electronic and photophysical properties.

Key among these transformations are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The Suzuki-Miyaura coupling enables the formation of carbon-carbon (C-C) bonds by reacting the chloropyrazine with aryl or heteroaryl boronic acids. researchgate.netnih.gov This method is instrumental in constructing π-conjugated systems used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Similarly, the Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen (C-N) bonds, a crucial step in synthesizing hole-transport materials, pharmaceuticals, and other nitrogen-containing functional molecules. organic-chemistry.orgacsgcipr.orgwikipedia.org

The synthetic utility of analogous compounds, such as 2-chloro-5-trifluoromethoxypyrazine, has been demonstrated in a range of coupling reactions including Suzuki, Buchwald-Hartwig, Kumada-Corriu, and Sonogashira reactions. mdpi.com This highlights the versatility of the chloropyrazine moiety as a building block. The trifluoroethoxy group in this compound further modulates the properties of the resulting materials, often enhancing solubility in organic solvents and improving thermal and chemical stability.

| Reaction Type | Coupling Partner | Bond Formed | Potential Application of Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Carbon-Carbon (C-C) | Conjugated polymers, OLEDs, organic semiconductors |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Carbon-Nitrogen (C-N) | Hole-transport materials, medicinal compounds |

| Sonogashira Coupling | Terminal Alkynes | Carbon-Carbon (C-C, sp2-sp) | Molecular wires, functional polymers |

| Stille Coupling | Organostannanes | Carbon-Carbon (C-C) | Complex organic molecules, polymers |

Role as Intermediates in the Synthesis of Agrochemicals

In the field of agrochemical research, this compound is a valuable intermediate for the synthesis of novel pesticides. The pyrazine heterocycle is a known scaffold in various biologically active compounds, including insecticides and fungicides. researchgate.net The specific substitution pattern of this compound—containing both a reactive chlorine atom and a trifluoroalkoxy group—is particularly relevant for creating potent agrochemicals.

The trifluoroethoxy moiety is a preferred substituent in the design of modern pesticides. googleapis.com Fluorinated groups can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, which improves its uptake and transport within the target pest. A European patent application for pyrazine compounds intended for controlling invertebrate pests specifically lists C1-C2 fluoroalkoxy groups, such as 2,2,2-trifluoroethoxy, as preferred moieties. googleapis.com

The chlorine atom allows for the introduction of other functional groups or pharmacophores through nucleophilic substitution or cross-coupling reactions, enabling chemists to systematically modify the structure to optimize for efficacy, selectivity, and environmental safety. This approach is well-established in the synthesis of pyridine-based agrochemicals, where chlorinated and fluorinated intermediates are fundamental starting materials for a wide array of commercial products. agropages.com For instance, chlorinated methylpyridines are key precursors for insecticides and nitrogen fertilizer synergists. agropages.com The structural analogy suggests that this compound is a similarly strategic building block for the discovery of next-generation pyrazine-based agrochemicals.

| Structural Feature | Function in Agrochemical Design | Significance |

|---|---|---|

| Pyrazine Core | Recognized heterocyclic scaffold for bioactive molecules. | Provides a stable and synthetically accessible core structure. researchgate.net |

| Chlorine Atom | Reactive site for synthetic modification (e.g., C-N or C-C bond formation). | Allows for diversification and optimization of the final compound's properties. mdpi.com |

| 2,2,2-Trifluoroethoxy Group | Enhances lipophilicity, metabolic stability, and binding affinity. | Often leads to increased potency and better pharmacokinetic properties in the target organism. googleapis.com |

Development of Novel Heterocyclic Scaffolds for Emerging Technologies

This compound is an exemplary starting material for the development of novel heterocyclic scaffolds, particularly in the field of medicinal chemistry and drug discovery. nih.govnih.gov Pyrazine derivatives are recognized as versatile scaffolds due to their unique electronic properties and their ability to engage in diverse chemical interactions, such as hydrogen bonding. nih.gov

The term "scaffold" refers to a core molecular structure upon which a variety of substituents can be appended to create a library of new compounds. Bifunctional molecules like this compound are ideal for this purpose. enamine.net The reactive chlorine atom serves as an anchor point for diversification, allowing chemists to attach different molecular fragments through reliable and high-yielding reactions. nih.gov The stable trifluoroethoxy group, meanwhile, acts as a property-modifying element that remains intact throughout the synthesis. This group can positively influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

This strategy is employed to generate novel libraries of compounds for screening against various diseases. For example, research has shown that N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide can be used as a key scaffold to synthesize a series of derivatives with potential anticancer and antibacterial activities. nih.gov By analogy, this compound can be used to build diverse molecular architectures for screening in emerging technologies, including targeted therapeutics, chemical biology probes, and diagnostic agents. The pyrazine core is found in several clinically used drugs, underscoring its importance as a "privileged" scaffold in medicine. mdpi.comnih.govresearchgate.net

| Scaffold Feature | Role in Developing Novel Compounds | Potential Application Area |

|---|---|---|

| Reactive Chlorine Site | Enables attachment of diverse functional groups and building blocks. | Combinatorial chemistry, library synthesis for high-throughput screening. |

| Stable Trifluoroethoxy Group | Modulates lipophilicity, metabolic stability, and target interactions. | Drug discovery (improving ADME properties), molecular probes. |

| Aromatic Pyrazine Core | Provides a rigid, planar core with hydrogen bond acceptors (nitrogen atoms). | Medicinal chemistry (anticancer, antiviral, antibacterial agents), diagnostics. nih.govnih.gov |

Environmental Fate and Toxicology Mechanistic Insights

Mechanistic Studies of Degradation Pathways in Environmental Systems

Information regarding the abiotic and biotic degradation pathways of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine in soil, water, and air is not available in the reviewed scientific literature. Specific studies on its hydrolysis, photolysis, and microbial degradation rates and mechanisms have not been publicly documented.

Biotransformation Pathways and Metabolite Identification

There is no available research on the biotransformation of this compound in any organism. Consequently, its metabolic pathways and the identities of any potential metabolites have not been established.

Theoretical Toxicological Mechanisms and Predictive Modeling

While general predictive toxicological models exist, specific computational studies or quantitative structure-activity relationship (QSAR) models for this compound are not found in the current body of scientific literature. Therefore, any discussion of its theoretical toxicological mechanisms would be purely speculative and cannot be provided at this time.

Future Research Directions and Translational Perspectives

Development of Next-Generation Pyrazine (B50134) Derivatives with Enhanced Properties

The development of novel pyrazine derivatives with improved biological activity, selectivity, and pharmacokinetic profiles is a primary goal for future research. ontosight.ai This involves the strategic modification of the pyrazine core to optimize interactions with biological targets. Researchers are exploring the synthesis of hybrid molecules that combine the pyrazine scaffold with other pharmacologically active moieties, such as natural products, to create derivatives with enhanced therapeutic potential and reduced toxicity. mdpi.com

Structure-activity relationship (SAR) studies will continue to be crucial in guiding the design of these next-generation compounds. By systematically altering substituents on the pyrazine ring and evaluating the impact on biological activity, researchers can identify key structural features that govern efficacy. For instance, the introduction of fluorine-containing groups, such as the trifluoroethoxy group in 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, is a strategy often employed to enhance metabolic stability and binding affinity. st-andrews.ac.uk Future work will likely focus on creating extensive libraries of pyrazine derivatives to explore a wider range of chemical space and uncover novel biological activities. researchgate.nettandfonline.com

Integration of Artificial Intelligence and Machine Learning in Pyrazine Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new pyrazine-based compounds. premierscience.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with greater speed and efficiency than traditional methods. nih.gov AI algorithms can be employed for a variety of tasks, including:

Predicting Molecular Properties: Machine learning models can predict the physicochemical properties, bioactivity, and toxicity of novel pyrazine derivatives before they are synthesized, helping to prioritize the most promising candidates for further investigation. nih.govmdpi.com

De Novo Drug Design: AI can generate novel molecular structures with desired pharmacological profiles, offering innovative starting points for drug discovery programs. nih.gov

Optimizing Synthetic Routes: AI can assist in designing more efficient and sustainable synthetic pathways for complex pyrazine derivatives, reducing the time and resources required for their production. mdpi.com

By leveraging the predictive power of AI, researchers can accelerate the design-build-test-learn cycle in pyrazine research, leading to the faster identification of new therapeutic agents. astrazeneca.com

Expanding the Scope of Applications in Drug Discovery and Chemical Biology

Pyrazine derivatives have already demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aimdpi.comresearchgate.net Future research will aim to expand the therapeutic applications of these compounds by exploring their potential in new disease areas. High-throughput screening of pyrazine libraries against a diverse array of biological targets will be instrumental in identifying novel therapeutic opportunities.

In addition to their therapeutic potential, pyrazine derivatives can also serve as valuable tools in chemical biology. Their ability to interact with specific biological targets makes them useful as chemical probes to study cellular processes and disease mechanisms. The development of pyrazine-based fluorescent probes, for example, could enable the visualization of biological events in real-time. The versatility of the pyrazine scaffold allows for its incorporation into a variety of molecular architectures, making it a valuable building block for the creation of sophisticated chemical biology tools. mdpi.com

Addressing Challenges in Synthetic Accessibility and Sustainability

While the pyrazine core is relatively straightforward to synthesize, the introduction of complex and diverse substituents can pose significant synthetic challenges. researchgate.net The synthesis of highly functionalized pyrazine derivatives often requires multi-step sequences that can be time-consuming and generate significant chemical waste. A key area of future research will be the development of more efficient and sustainable methods for the synthesis of these compounds. tandfonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, and how do reaction conditions influence yields?

- Methodological Answer : Two primary approaches are documented:

- Nucleophilic Substitution : Starting from a hydroxylated pyrazine precursor, chlorination using phosphorus oxychloride (POCl₃) replaces the hydroxyl group with chlorine. Subsequent alkoxylation with sodium trifluoroethoxide introduces the 2,2,2-trifluoroethoxy moiety .

- Cross-Coupling : Palladium-catalyzed coupling of halogenated pyrazines (e.g., 2-chloro-6-iodopyrazine) with trifluoroethoxy nucleophiles. For example, yields of 58% were reported for similar pyrazine C-nucleosides using 1,4-anhydro-3,5-O-bis(tert-butyldimethylsilyl)-2-deoxy-D-erythro-pent-1-enitol as a coupling partner .

- Key Variables : Temperature, catalyst loading (e.g., Pd(PPh₃)₄), and protecting groups (e.g., tert-butyldimethylsilyl) critically impact regioselectivity and yield.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR resolve substituent positions on the pyrazine ring. The trifluoroethoxy group’s deshielding effect is evident in downfield shifts (e.g., δ ~4.5 ppm for OCH₂CF₃ protons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Stretching frequencies for C-Cl (~750 cm⁻¹) and C-O-C (~1100 cm⁻¹) bonds validate functional groups .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : The trifluoroethoxy group is hydrolytically stable, but the pyrazine ring may protonate, altering reactivity.

- Basic Conditions : Risk of nucleophilic displacement of the chlorine atom by hydroxide ions.

- Oxidative Conditions : The electron-withdrawing trifluoroethoxy group stabilizes the ring against oxidation. Stability tests using H₂O₂ or KMnO₄ are recommended to assess degradation pathways .

Advanced Research Questions

Q. How does the trifluoroethoxy substituent influence the electronic and steric properties of the pyrazine ring?

- Methodological Answer :

- Electronic Effects : The trifluoroethoxy group is strongly electron-withdrawing (-I effect), reducing electron density on the pyrazine ring. This is confirmed by computational studies (e.g., DFT calculations) showing decreased HOMO-LUMO gaps .

- Steric Effects : The bulky OCH₂CF₃ group directs regioselectivity in reactions (e.g., favoring substitution at the 3-position over the 5-position) .

Q. What strategies resolve contradictory data on the regioselectivity of nucleophilic substitutions in halogenated pyrazines?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Varying reaction temperatures or catalysts (e.g., Pd⁰ vs. CuI) can shift regioselectivity. For instance, Pd-catalyzed couplings favor C6 substitution, while SNAr reactions may target C2 .

- Isotopic Labeling : Use of deuterated reagents or ¹³C-labeled pyrazines to track substitution pathways .

Q. What mechanistic insights have been gained from kinetic studies of cross-coupling reactions involving this compound?

- Methodological Answer :

- Rate-Limiting Steps : Oxidative addition of Pd⁰ to the C-Cl bond is often rate-limiting. This is supported by kinetic isotope effect (KIE) studies .

- Catalyst Deactivation : Ligand degradation (e.g., PPh₃ oxidation) can reduce yields. Switching to more robust ligands (e.g., XPhos) improves turnover numbers .

Q. How are structure-activity relationships (SAR) explored for trifluoroethoxy-containing pyrazines in medicinal chemistry?

- Methodological Answer :

- Bioisosteric Replacement : Replacing chlorine with other halogens (e.g., Br) or alkoxy groups to modulate potency and solubility .

- In Silico Screening : Docking studies with target proteins (e.g., kinases) predict binding affinities. For example, trifluoroethoxy groups enhance hydrophobic interactions in ATP-binding pockets .

Q. What computational methods are used to model the reactivity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.